molecular formula C12H15NO4 B13876387 Ethyl 4-(4-nitrophenyl)butanoate

Ethyl 4-(4-nitrophenyl)butanoate

Cat. No.: B13876387
M. Wt: 237.25 g/mol
InChI Key: GBQUMARXFYLSIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-nitrophenyl)butanoate (CAS 34153-33-8) is an aromatic ester featuring a nitro group at the para position of the phenyl ring and a four-carbon ester chain. Its molecular formula is C₁₂H₁₃NO₄, with a molecular weight of 251.24 g/mol. The nitro group confers strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and reduction reactions. This compound is primarily used as a pharmaceutical intermediate or in organic synthesis due to its versatile functional groups .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 4-(4-nitrophenyl)butanoate

InChI

InChI=1S/C12H15NO4/c1-2-17-12(14)5-3-4-10-6-8-11(9-7-10)13(15)16/h6-9H,2-5H2,1H3

InChI Key

GBQUMARXFYLSIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(4-nitrophenyl)butanoate can be synthesized through the esterification of 4-(4-nitrophenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-nitrophenyl)butanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 4-(4-nitrophenyl)butanoate is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These reactions can lead to the formation of reactive intermediates that interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenyl Esters

Methyl 4-(4-Nitrophenyl)Butanoate (CAS 20637-02-9)
  • Structural Difference : Methyl ester group instead of ethyl.
  • Impact : Reduced steric hindrance and slightly lower molecular weight (237.22 g/mol ).
  • Similarity Score : 0.96 .
  • Applications : Preferred in reactions requiring smaller ester groups for faster hydrolysis.
Ethyl 3-(4-Nitrophenyl)Propanoate (CAS 7116-34-9)
  • Structural Difference: Shorter three-carbon chain (propanoate).
  • Impact : Altered solubility and reduced flexibility in the aliphatic chain.
  • Similarity Score : 0.94 .
  • Applications : Used in rigid scaffold syntheses, such as liquid crystals.
Ethyl 4-(4-Bromophenyl)Butanoate (CAS 105986-54-7)
  • Structural Difference : Bromine replaces the nitro group.
  • Impact : Bromine acts as a leaving group, enabling nucleophilic aromatic substitution.
  • Molecular Weight : 271.15 g/mol (higher due to bromine) .
  • Applications : Intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).

Functional Group Variations

Ethyl 4-(4-Nitrophenyl)-4-Oxobutanoate (CAS 15118-70-4)
  • Structural Difference: Ketone group at the 4-position of the butanoate chain.
  • Impact : Enhanced reactivity for nucleophilic additions (e.g., Grignard reactions).
  • Applications : Precursor for β-keto ester chemistry .
Ethyl 4-(4-Nitrophenyl)-2,4-Dioxobutanoate (CAS 54808-56-9)
  • Structural Difference : Two ketone groups at positions 2 and 3.
  • Molecular Weight : 265.22 g/mol .
  • Applications : Building block for heterocyclic compounds (e.g., pyrazoles).
Ethyl 4-(4-Nitrophenyl)-2-Oxobutanoate (CAS 98184-93-1)
  • Structural Difference : Ketone at the 2-position adjacent to the ester.
  • Impact : Facilitates Claisen condensations.
  • Synthetic Yield : Up to 82% via optimized routes .

Substituent Position Variations

Methyl 4-(3-Nitrophenyl)-3-Oxobutanoate (CAS 1032507-14-4)
  • Structural Difference : Nitro group at the meta position and ketone at the 3-position.
  • Impact : Altered electronic effects (less resonance stabilization than para-nitro).
  • Similarity Score : 0.93 .
  • Applications : Specialty intermediates in asymmetric synthesis.

Key Comparative Data

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound (34153-33-8) C₁₂H₁₃NO₄ 251.24 Ester, nitro Pharmaceutical intermediates
Mthis compound (20637-02-9) C₁₁H₁₁NO₄ 237.22 Methyl ester, nitro Hydrolysis-sensitive reactions
Ethyl 4-(4-bromophenyl)butanoate (105986-54-7) C₁₂H₁₅BrO₂ 271.15 Bromine, ester Cross-coupling reactions
Ethyl 4-(4-nitrophenyl)-4-oxobutanoate (15118-70-4) C₁₂H₁₃NO₅ 251.24 Ketone, ester, nitro β-Keto ester chemistry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.